molecular formula C31H59Na2O8P B7797849 Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

Cat. No.: B7797849
M. Wt: 636.7 g/mol
InChI Key: IYJLELWCRYLVPG-SYXKTQFYSA-L
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Description

Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: is a complex organic compound that belongs to the class of phospholipids It is characterized by the presence of a phosphate group attached to a glycerol backbone, which is further esterified with tetradecanoic acid (myristic acid)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate typically involves the esterification of glycerol with tetradecanoic acid, followed by phosphorylation. The process can be summarized in the following steps:

    Esterification: Glycerol is reacted with tetradecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 2,3-bis(tetradecanoyloxy)propyl alcohol.

    Phosphorylation: The esterified glycerol is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group, resulting in the formation of 2,3-bis(tetradecanoyloxy)propyl phosphate.

    Neutralization: The final step involves neutralizing the phosphate ester with sodium hydroxide to obtain Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, tetradecanoic acid, and phosphate ions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: Glycerol, tetradecanoic acid, and phosphate ions.

    Oxidation: Carboxylic acids and phosphoric acid.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used as a surfactant and emulsifying agent in various chemical formulations. Its amphiphilic nature makes it suitable for stabilizing emulsions and dispersions.

Biology: In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It serves as a model phospholipid in the investigation of cell membrane structure and function.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form liposomes and other nanocarriers. It can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used in the formulation of personal care products, such as lotions and creams, due to its moisturizing and emulsifying properties.

Mechanism of Action

The mechanism of action of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is primarily based on its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

  • Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
  • Sodium ®-2,3-bis(dodecanoyloxy)propyl phosphate
  • Sodium ®-2,3-bis(octadecanoyloxy)propyl phosphate

Comparison: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is unique due to its specific fatty acid chain length (tetradecanoic acid). This chain length influences its physical properties, such as melting point and solubility, as well as its biological activity. Compared to its analogs with shorter (dodecanoic acid) or longer (octadecanoic acid) fatty acid chains, it exhibits distinct behavior in terms of membrane integration and interaction with proteins.

Properties

IUPAC Name

disodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H61O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;;/h29H,3-28H2,1-2H3,(H2,34,35,36);;/q;2*+1/p-2/t29-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLELWCRYLVPG-SYXKTQFYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H59Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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